

Spectroscopic Profile of 3-Methylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylquinoline

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-methylquinoline**, a key heterocyclic compound relevant in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for **3-methylquinoline** is summarized in the tables below, providing a clear reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
Data not explicitly found in search results		

¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not explicitly found in search results	

Note: Specific chemical shift and coupling constant values for ^1H and ^{13}C NMR were not available in the initial search. Researchers should refer to spectral databases such as those on PubChem for the actual spectra to determine these values.[\[1\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment
Specific peak assignments not detailed in search results	

Note: The IR spectrum of **3-methylquinoline** can be found on databases like PubChem, typically obtained via techniques such as neat or ATR-IR.[\[1\]](#) Characteristic bands would include C-H stretching from the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the quinoline core.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrum (EI-MS)

m/z	Relative Intensity	Assignment
143	High	Molecular Ion $[\text{M}]^+$
142	Moderate	$[\text{M}-\text{H}]^+$
115	Moderate	Loss of HCN from $[\text{M}-\text{H}]^+$

Note: The mass spectrum is characterized by a prominent molecular ion peak at m/z 143, consistent with the molecular weight of **3-methylquinoline** (143.19 g/mol).[\[1\]](#)[\[2\]](#) The fragmentation pattern provides structural information about the quinoline ring.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinoline derivatives.^{[3][4][5]}

NMR Spectroscopy

A standard protocol for obtaining ^1H and ^{13}C NMR spectra of quinoline derivatives involves the following steps:^[4]

- **Sample Preparation:** Approximately 5-25 mg of the **3-methylquinoline** sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.^[3]
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., Bruker, Varian) is used for data acquisition.^{[5][6]}
- **^1H NMR Acquisition:** A standard single-pulse experiment is typically performed. Key parameters include an appropriate spectral width to cover the aromatic and aliphatic regions, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.^[3]
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans (128 or more) and a longer acquisition time are generally required compared to ^1H NMR.^{[3][4]}
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is a common method for obtaining the infrared spectrum of **3-methylquinoline**.

- **Sample Preparation:** For a liquid sample like **3-methylquinoline**, the spectrum can be obtained "neat" by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[1]

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[7]
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm^{-1}). A background spectrum of the empty sample holder (or clean ATR crystal) is first collected and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

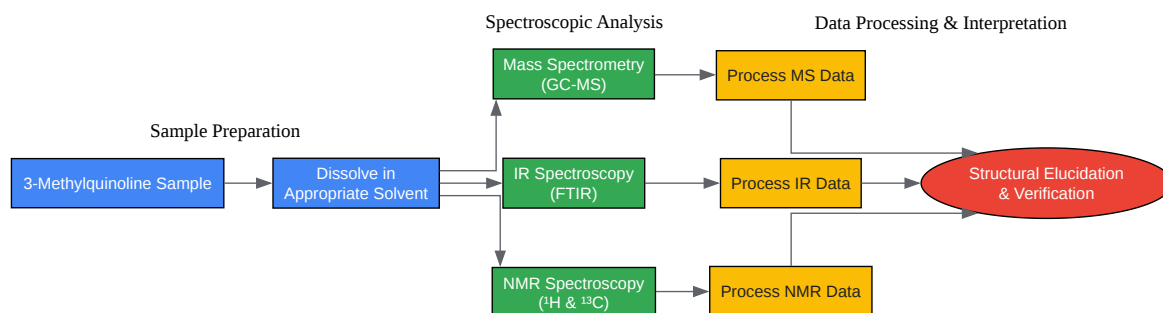
Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like **3-methylquinoline**. [8]

- Sample Preparation: A dilute solution of **3-methylquinoline** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. [5]
- Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.
- Mass Spectrometry: As the **3-methylquinoline** elutes from the GC column, it enters the mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the molecules are fragmented and ionized. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). [5][9]
- Data Analysis: The mass spectrum is recorded, showing the relative abundance of the different fragment ions.

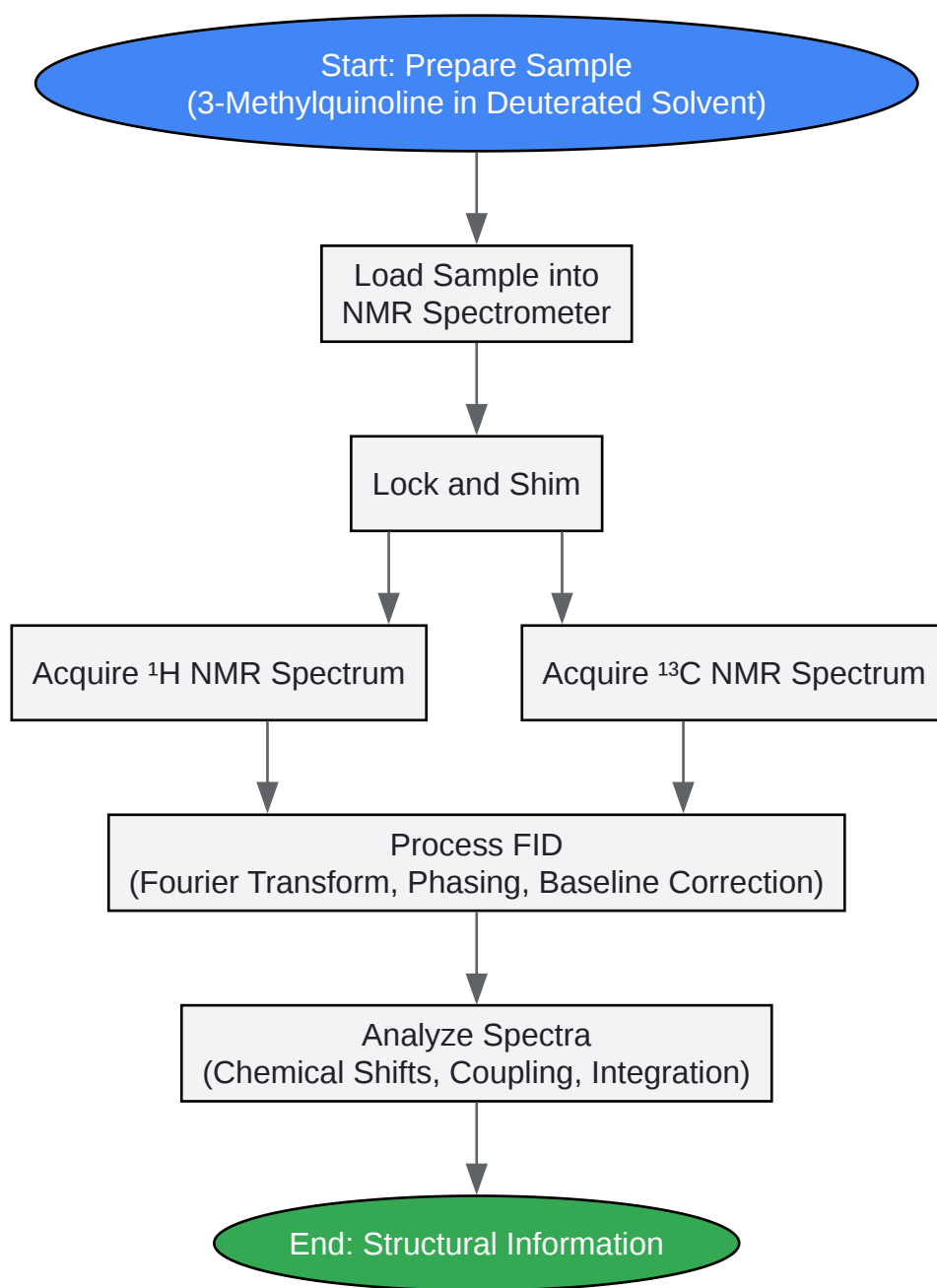
Visualized Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of **3-methylquinoline**.



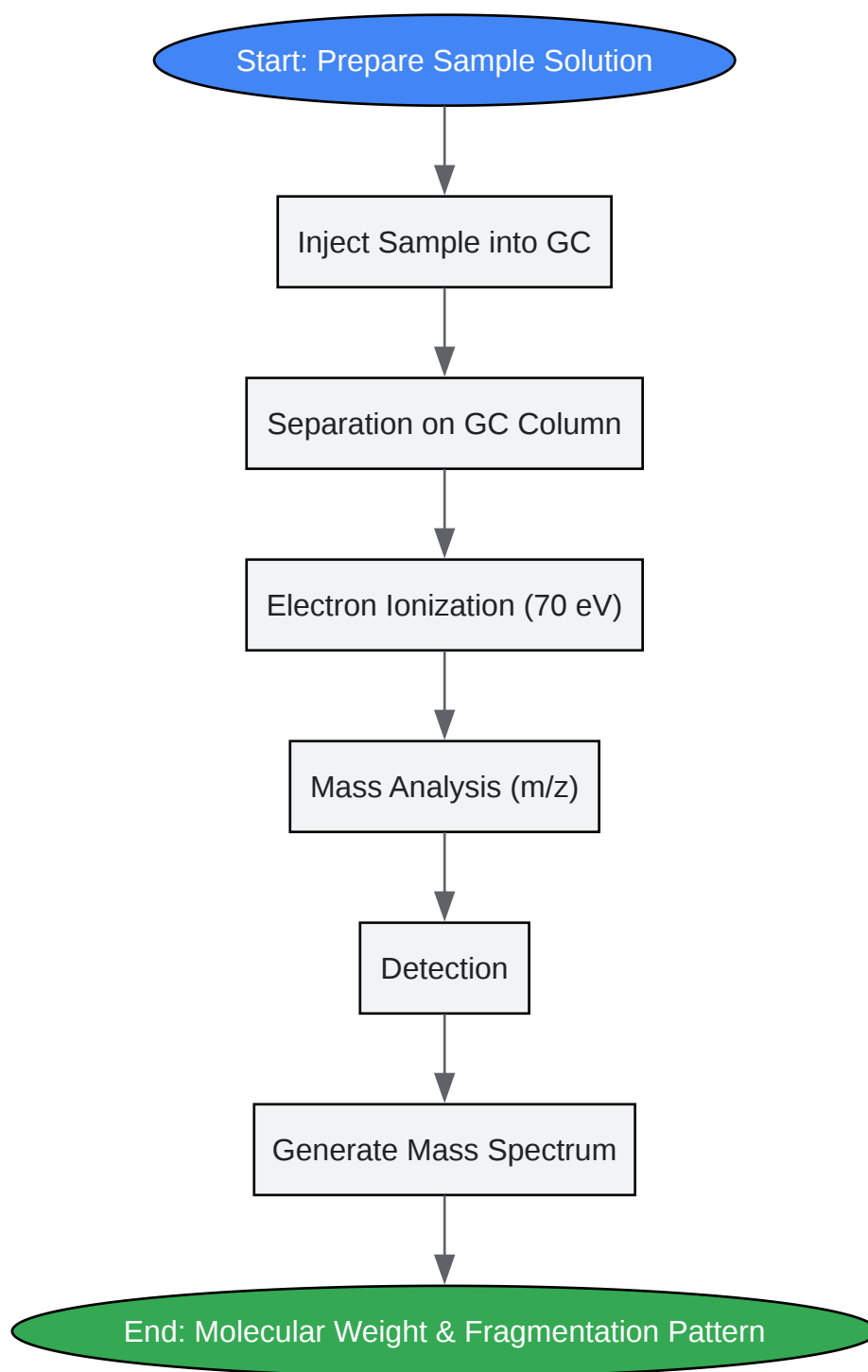
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Caption: General workflow for the spectroscopic analysis of **3-Methylquinoline**.



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Caption: Detailed workflow for NMR data acquisition and analysis.



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Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

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